molecular formula C10H9NO B1600726 6-Methylisoquinolin-3-ol CAS No. 51463-11-7

6-Methylisoquinolin-3-ol

Cat. No.: B1600726
CAS No.: 51463-11-7
M. Wt: 159.18 g/mol
InChI Key: PHCMNLKEJZUTIQ-UHFFFAOYSA-N
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Description

6-Methylisoquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C₁₀H₉NO. It is a derivative of isoquinoline, characterized by a hydroxyl group at the third position and a methyl group at the sixth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to facilitate the cyclization and functionalization of the isoquinoline ring .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinones, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methylisoquinolin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylisoquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the hydroxyl and methyl groups.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    6-Methylisoquinoline: Similar structure but without the hydroxyl group.

Uniqueness: 6-Methylisoquinolin-3-ol is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-6-11-10(12)5-9(8)4-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMNLKEJZUTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=O)NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498186
Record name 6-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51463-11-7
Record name 6-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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